molecular formula C28H26N4O3 B7478956 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one

5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one

Cat. No. B7478956
M. Wt: 466.5 g/mol
InChI Key: AVBKDSDZQVIRGQ-UHFFFAOYSA-N
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Description

5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one, also known as MPDPH, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MPDPH belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one has been found to exhibit various scientific research applications. It has been shown to have potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one has also been found to exhibit anti-inflammatory and anti-cancer properties. Furthermore, 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one has been used as a tool to study the role of oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one involves its ability to act as a ROS scavenger. 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one reacts with ROS and undergoes a redox reaction, leading to the formation of a fluorescent product. This property of 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one has been utilized in various studies to detect ROS in live cells. Additionally, 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one has also been found to inhibit the proliferation and migration of cancer cells. Furthermore, 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one has been shown to protect against oxidative stress-induced cell death in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one in lab experiments is its ability to detect ROS in live cells. This property of 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one has been utilized in various studies to investigate the role of oxidative stress in various diseases. Additionally, 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one of the limitations of using 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one in lab experiments is its potential toxicity. Further studies are required to determine the safety and efficacy of 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one as a therapeutic agent.

Future Directions

There are several future directions for the use of 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one in scientific research. One potential direction is the development of 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one-based therapeutics for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are required to determine the safety and efficacy of 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one in vivo. Furthermore, the development of novel fluorescent probes based on the structure of 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one could lead to the discovery of new targets for the treatment of various diseases.

Synthesis Methods

The synthesis method of 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one involves the condensation of 2-methoxyphenylpiperazine with 3,4-diphenyl-1H-pyridazin-6-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-35-23-15-9-8-14-22(23)31-16-18-32(19-17-31)28(34)25-24(20-10-4-2-5-11-20)26(29-30-27(25)33)21-12-6-3-7-13-21/h2-15H,16-19H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKDSDZQVIRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NNC3=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one

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